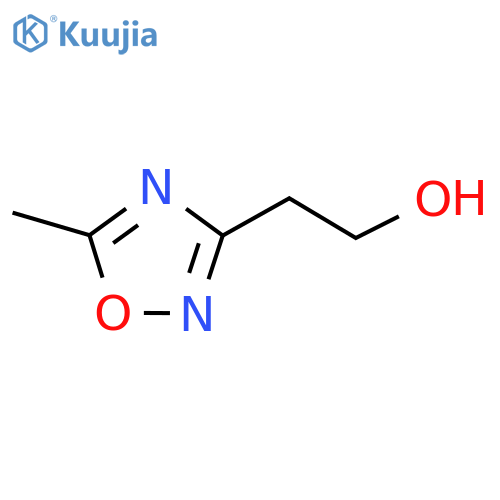Cas no 1533740-15-6 (2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)

1533740-15-6 structure
商品名:2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
CAS番号:1533740-15-6
MF:C5H8N2O2
メガワット:128.13
MDL:MFCD26939104
CID:5095688
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Oxadiazole-3-ethanol, 5-methyl-
- 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanol
- 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
-
- MDL: MFCD26939104
- インチ: 1S/C5H8N2O2/c1-4-6-5(2-3-8)7-9-4/h8H,2-3H2,1H3
- InChIKey: AORMWTKNTJLGNW-UHFFFAOYSA-N
- ほほえんだ: O1C(=NC(CCO)=N1)C
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-258822-10g |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1533740-15-6 | 10g |
$2708.0 | 2023-09-14 | ||
| Enamine | EN300-258822-1g |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1533740-15-6 | 1g |
$821.0 | 2023-09-14 | ||
| Enamine | EN300-258822-1.0g |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1533740-15-6 | 1.0g |
$821.0 | 2023-03-01 | ||
| Enamine | EN300-258822-2.5g |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1533740-15-6 | 2.5g |
$1701.0 | 2023-09-14 | ||
| Enamine | EN300-258822-5.0g |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1533740-15-6 | 5.0g |
$2154.0 | 2023-03-01 | ||
| Enamine | EN300-258822-5g |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1533740-15-6 | 5g |
$2154.0 | 2023-09-14 | ||
| Enamine | EN300-258822-10.0g |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1533740-15-6 | 10.0g |
$2708.0 | 2023-03-01 |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
1533740-15-6 (2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol) 関連製品
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
